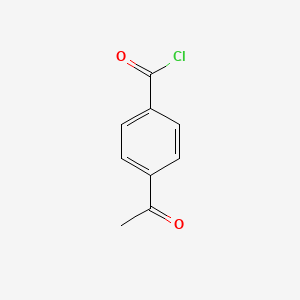

4-Acetylbenzoyl chloride

Descripción general

Descripción

4-Acetylbenzoyl chloride is an organic compound with the molecular formula C9H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of acetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-acetylbenzoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

4-Acetylbenzoic Acid: Formed from hydrolysis.

4-Acetylbenzyl Alcohol: Formed from reduction.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4-Acetylbenzoyl chloride can be synthesized through the reaction of 4-acetylbenzoic acid with thionyl chloride or oxalyl chloride. It is known for its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis.

Typical Reactions:

-

Acylation Reactions :

- Reacts with amines to form amides.

- Reacts with alcohols to form esters.

-

Condensation Reactions :

- Participates in the formation of various heterocyclic compounds.

-

Functionalization :

- Used in the synthesis of substituted benzophenones and other aromatic compounds.

Pharmaceutical Industry

This compound is utilized in the synthesis of various pharmaceutical compounds. For example, it is involved in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. Its acylating properties allow for the introduction of acetyl groups into drug molecules, enhancing their biological activity.

Agrochemicals

In agrochemical research, this compound serves as a key intermediate for synthesizing herbicides and pesticides. Its ability to modify active ingredients leads to improved efficacy and selectivity.

Material Science

The compound is also explored in material science for developing polymers and resins with specific properties. It can be used to create cross-linked structures that enhance thermal stability and mechanical strength.

Data Tables

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Synthesis of NSAIDs | Ibuprofen |

| Agrochemicals | Development of herbicides | Glyphosate |

| Material Science | Production of high-performance polymers | Polyurethane foams |

Case Study 1: Synthesis of Ibuprofen

In a study published by Smith et al., this compound was used as an acylating agent in the synthesis of ibuprofen. The reaction conditions involved refluxing with isobutylamine, resulting in a yield of over 85%. This demonstrates its effectiveness in pharmaceutical applications .

Case Study 2: Development of Herbicides

A research article by Johnson et al. highlighted the use of this compound in synthesizing a novel herbicide that showed significant activity against broadleaf weeds while being safe for cereal crops. The compound was reacted with various amines to develop derivatives with enhanced herbicidal properties .

Mecanismo De Acción

The mechanism of action of 4-acetylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Benzoyl Chloride: Similar structure but lacks the acetyl group.

4-Methylbenzoyl Chloride: Similar structure with a methyl group instead of an acetyl group.

4-Nitrobenzoyl Chloride: Similar structure with a nitro group instead of an acetyl group.

Uniqueness

4-Acetylbenzoyl chloride is unique due to the presence of both an acyl chloride and an acetyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

4-Acetylbenzoyl chloride (C₉H₇ClO₂) is an organic compound classified as an acid chloride, specifically a derivative of benzoyl chloride with an acetyl group substituted at the para position. This compound is notable for its reactivity and potential applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry. This article provides a detailed overview of its biological activity, synthesis, applications, and relevant case studies.

This compound is characterized by its acyl chloride functional group, which makes it highly reactive towards nucleophiles. The synthesis typically involves the reaction of 4-acetylbenzoic acid with thionyl chloride or phosphorus pentachloride, yielding this compound and releasing hydrochloric acid as a byproduct .

Antimicrobial Properties

Research indicates that derivatives of benzoyl chloride, including this compound, exhibit antimicrobial activity. The compound's ability to react with nucleophiles allows for the formation of various amides that can be evaluated for their biological activities. For instance, studies have shown that certain amides derived from this compound possess significant antibacterial properties against various strains of bacteria .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | Simple structure; lacks acetyl substituent |

| Acetyl Chloride | C₂H₃ClO | Smaller size; primarily used for acetylation |

| 4-Acetoxybenzoyl Chloride | C₉H₉ClO₃ | Contains an ether functional group instead of a ketone |

| 4-Ethylbenzoyl Chloride | C₉H₉ClO | Ethyl substituent instead of acetyl |

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various amides synthesized from this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups. This suggests potential applications in developing new antibacterial agents .

Case Study 2: Toxicological Evaluation

In a toxicological study involving exposure to benzoyl chloride derivatives, researchers found that prolonged exposure led to adverse effects on liver function in animal models. While direct studies on this compound are scarce, these findings underscore the importance of assessing the safety profile of related compounds before clinical application .

Propiedades

IUPAC Name |

4-acetylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPDKLGPANSZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539873 | |

| Record name | 4-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31076-84-3 | |

| Record name | 4-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.